
11,12-Didehydro Retinol
Overview
Description
11,12-Didehydro Retinol is a retinoid derivative characterized by the absence of hydrogen atoms at the 11 and 12 positions of its polyene chain, introducing a double bond in this region. Its molecular formula is C₂₀H₂₈O, with a molecular weight of 284.43 g/mol and a CAS registry number of 29443-88-7 . This compound serves as a critical precursor in synthesizing bioactive retinoids, including 11-cis-retinaldehyde and isotopically labeled analogs, through methods such as hydrosilylation-protodesilylation . Its structural uniqueness influences interactions with cellular retinol-binding proteins (CRBP) and retinoid receptors, distinguishing it from other retinoids in terms of metabolic pathways and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Didehydro Retinol typically involves the following steps:
Starting Material: The synthesis often begins with β-ionone, a compound derived from the degradation of carotenoids.
Protection: The hydroxyl group of β-ionone is protected using triethylsilyl chloride to form a triethylsilyl ether.
Wittig Reaction: The protected β-ionone undergoes a Wittig reaction to introduce the conjugated double bonds.
Deprotection: The triethylsilyl group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Large-Scale Wittig Reaction: Conducting the Wittig reaction in large reactors with controlled temperature and pressure.
Purification: Using chromatography techniques to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Enzymatic Oxidation and Reduction
11,12-Didehydro retinol participates in redox reactions catalyzed by retinol dehydrogenases (RDHs). Key findings include:
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Oxidation : Converted to 11,12-didehydro retinal via NADP+-dependent dehydrogenases like RDH11, which regulates retinol levels under low vitamin A availability .
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Reduction : Acts as a substrate for RDH12, which reduces toxic retinaldehyde to retinol, protecting cells from oxidative stress .
Table 1: Redox Reactions of this compound
Reaction Type | Enzyme | Cofactor | Product | Biological Role |
---|---|---|---|---|
Oxidation | RDH11 | NADP+ | 11,12-Didehydro retinal | Maintains retinol homeostasis |
Reduction | RDH12 | NADPH | Retinol derivatives | Detoxifies retinaldehyde |
Key Conditions:
Isomerization Mechanisms
This compound undergoes enzymatic isomerization critical for vision:
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RPE65-Catalyzed Isomerization : Converts all-trans-retinyl esters to 11-cis-retinol via an SN1-like carbocation mechanism, stabilized by an iron cofactor .
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Photoreceptor Specificity : Forms 11-cis-retinal in cones but not rods, highlighting tissue-specific reactivity .
Interaction with Lipid Peroxidation Products
This compound’s reactivity is influenced by aldehydes:
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Nonanal : Competitively inhibits RDH12-mediated retinaldehyde reduction at >100 µM .
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4-Hydroxynonenal (4-HNE) : Disrupts retinoid homeostasis by inhibiting retinol esterification and retinoic acid synthesis .
Table 2: Effects of Aldehydes on Retinoid Metabolism
Aldehyde | Effect on RDH12 Activity | Retinyl Ester Levels | Retinoic Acid Biosynthesis |
---|---|---|---|
Nonanal | Inhibits at high doses | Slight decrease | Unaffected |
4-HNE | No direct inhibition | Significant decrease | Strongly inhibited |
Structural and Functional Comparisons
This compound’s unique 11,12-double bond distinguishes it from other retinoids:
Table 3: Retinoid Comparison
Industrial and Biochemical Implications
Scientific Research Applications
Chemistry: 11,12-Didehydro Retinol is used as an intermediate in the synthesis of various retinoids. It is also used in studies involving the synthesis and characterization of retinoid analogs .
Biology: In biological research, this compound is used to study the visual cycle and the role of retinoids in vision. It is also used in studies involving retinoid metabolism and signaling .
Medicine: It is also being explored for its potential use in anti-aging and dermatological treatments .
Industry: In the industrial sector, this compound is used in the production of cosmetics and skincare products. It is also used in the synthesis of other retinoids for pharmaceutical applications .
Mechanism of Action
11,12-Didehydro Retinol exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The binding of this compound to these receptors leads to the activation or repression of target genes, thereby modulating various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Retinol (Vitamin A Alcohol)
- Structural Differences: Retinol (C₂₀H₃₀O, MW 286.45) lacks the 11,12-didehydro modification, resulting in a fully saturated polyene chain .
- Binding Affinity: Both compounds bind to CRBP, but 11,12-Didehydro Retinol exhibits a 50% reduction in fluorescence competition assays compared to retinol, suggesting comparable but distinct binding dynamics .
- Metabolic Role: Retinol is esterified for storage in the liver and transported via retinol-binding protein (RBP), whereas this compound is primarily a synthetic intermediate for specialized retinoids .
3-Dehydroretinol (Vitamin A₂)
- Structural Differences: 3-Dehydroretinol contains a ketone group at position 3, unlike the 11,12-didehydro modification .
- Biological Activity: 3-Dehydroretinol competes effectively with retinol for CRBP binding, achieving a 50% fluorescence reduction at equimolar concentrations, whereas this compound requires higher molar excesses for similar effects .
- Natural Occurrence: 3-Dehydroretinol is found in freshwater fish and amphibians, while this compound is predominantly synthetic .
Retinaldehyde and Retinoic Acid
- Functional Groups: Retinaldehyde (oxidized form) and retinoic acid (carboxylic acid form) differ from this compound, which retains the alcohol group .
- Receptor Activation: Retinoic acid directly activates retinoic acid receptors (RAR/RXR), whereas this compound requires enzymatic conversion to exert receptor-mediated effects .
Plant-Derived Analogs (e.g., Bakuchiol)
- Mechanism: Bakuchiol mimics retinol’s collagen-stimulating effects but operates via non-receptor pathways, unlike this compound, which retains classical retinoid receptor interactions .
- Stability: Bakuchiol is photostable, whereas this compound requires protective handling due to light sensitivity .
Data Tables
Table 1: Molecular Properties of this compound and Comparators
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
---|---|---|---|---|
This compound | C₂₀H₂₈O | 284.43 | 29443-88-7 | 11,12-didehydro modification |
Retinol | C₂₀H₃₀O | 286.45 | 68-26-8 | Fully saturated polyene chain |
3-Dehydroretinol | C₂₀H₂₈O | 284.43 | 79-79-6 | 3-keto group |
EC23 (Silicon-substituted) | C₂₃H₃₃SiNO₃ | 412.61 | Not available | Silicon at position 9 |
Research Findings
- Synthetic Utility: this compound enables efficient synthesis of deuterated retinoids for metabolic tracing, leveraging its reactive double bond for isotopic incorporation .
- Binding Dynamics: Competition assays reveal that this compound and 3-dehydroretinol bind CRBP with similar efficiencies, but their metabolic fates diverge due to structural differences .
- Biological Limitations: Unlike retinoic acid or silicon-substituted analogs, this compound exhibits minimal direct receptor activation, underscoring its role as a metabolic intermediate rather than an endpoint bioactive molecule .
Biological Activity
11,12-Didehydro Retinol (also known as 3,4-didehydroretinol) is a derivative of retinol that plays a significant role in various biological processes, particularly in vision and skin health. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a naturally occurring retinoid that is metabolized from retinol. It serves as a precursor to 11-cis-retinal, which is crucial for the visual cycle in vertebrates. The conversion of all-trans-retinol to 11-cis-retinol occurs primarily in the retinal pigment epithelium and is essential for the regeneration of visual pigments in photoreceptor cells.
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Vision :
- Role in Phototransduction : this compound contributes to the formation of 11-cis-retinal, which binds to opsin proteins in photoreceptor cells. This binding initiates a cascade of biochemical events that result in the perception of light .
- Isomerization Process : Upon absorption of light, 11-cis-retinal is converted to all-trans-retinal, leading to a conformational change in opsin that triggers neuronal signaling .
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Skin Health :
- Keratinocyte Activity : Research indicates that this compound can influence keratinocyte proliferation and differentiation, enhancing skin barrier function and promoting wound healing .
- Anti-Aging Effects : Similar to other retinoids, it may help reduce signs of photoaging by inhibiting matrix metalloproteinases (MMPs) and stimulating collagen synthesis .
Case Studies and Experimental Data
- Metabolism Studies : In vitro studies using human epidermal keratinocytes demonstrated that these cells can incorporate radiolabeled all-trans-retinol and convert it into 3,4-didehydroretinol. Approximately 25-30% of the radiolabeled retinol was transformed into didehydroretinol within 48 hours .
- Biological Activity Assessment : A study highlighted that the biological activity of this compound is closely related to its ability to act as a precursor for retinal formation. This underscores its importance in maintaining visual function and skin integrity.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for confirming the structural integrity of 11,12-Didehydro Retinol in synthetic preparations?
- Methodological Answer : To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for detailed bond connectivity analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline forms, X-ray diffraction (XRD) should be performed, with data submitted to the Cambridge Crystallographic Data Centre (CCDC) for validation . Elemental analysis (C, H, O) must align with theoretical values (±0.3% tolerance) to ensure purity .
Q. How should researchers mitigate risks when handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to safety protocols is critical. Use PPE (gloves, goggles, lab coats), and work in a fume hood to avoid inhalation or dermal contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous material channels. Safety data sheets (SDS) must be reviewed prior to use, with special attention to H313 (skin contact risks) and H333 (inhalation hazards) .
Q. What chromatographic techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV-Vis detection (λ = 325–350 nm) is standard. Use C18 columns with isocratic elution (e.g., methanol:water = 85:15) for baseline separation. For enhanced sensitivity in low-concentration samples, LC-MS/MS with electrospray ionization (ESI+) is recommended . Validate methods using internal standards like deuterated retinol derivatives (e.g., all-trans-Retinal-d5) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell models?
- Methodological Answer : Discrepancies may arise from cell-specific metabolic pathways or experimental variables. Conduct dose-response studies across multiple cell lines (e.g., HEK293, HepG2) under standardized conditions (e.g., serum-free media, 48-hour exposure). Use CRISPR knockouts (e.g., CRBP1 or LRAT genes) to isolate retinoid metabolism pathways and quantify metabolites via LC-MS . Statistical reconciliation should include ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify model-specific outliers .
Q. What strategies optimize the stability of this compound in long-term in vitro studies?
- Methodological Answer : Degradation is minimized by storing solutions in amber vials under argon at −80°C. Add antioxidants (e.g., 0.01% BHT) to prevent oxidative dimerization. For cell culture, use light-protected plates and validate stability via periodic HPLC checks. Consider prodrug formulations (e.g., acylated derivatives) to enhance half-life in aqueous environments .
Q. How does the 11,12-didehydro modification influence retinoid receptor binding compared to all-trans-retinol?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using RARα/RXRα crystal structures (PDB: 3KMR) reveal steric and electronic effects. The conjugated diyne group in this compound reduces hydrophobic interactions with receptor pockets, altering binding affinity. Validate predictions via competitive binding assays (e.g., fluorescence polarization) with labeled ligands (e.g., ³H-retinoic acid) .
Q. What interdisciplinary approaches can elucidate the role of this compound in epigenetic regulation?
- Methodological Answer : Combine ChIP-seq (H3K27ac markers) with RNA-seq to map chromatin remodeling effects in stem cells. Use isotopically labeled this compound (e.g., ¹³C2 derivatives) with SILAC proteomics to trace protein interaction networks. Validate findings in conditional knockout models (e.g., Cre-lox systems targeting histone acetyltransferases) .
Q. Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?
- Methodological Answer :
- Feasibility : Pilot studies using commercial ELISA kits (e.g., Annexin V apoptosis assays) establish baseline cytotoxicity .
- Novelty : Investigate understudied pathways (e.g., retinol saturation in adipose stem cells ).
- Ethics : Adhere to IACUC protocols for in vivo models, minimizing sample sizes via power analysis .
- Relevance : Link findings to clinical gaps (e.g., retinol resistance in cancer ) .
Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in regenerative studies?
- Methodological Answer : Use non-linear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀ values. For multi-variable experiments (e.g., tissue regeneration rates), apply mixed-effects models with time-series adjustments. Report R² values and confidence intervals (95%) to quantify variance .
Properties
IUPAC Name |
(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOWPJRSSDVABG-YSVSHSNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558430 | |
Record name | 11,12-Didehydroretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29443-88-7 | |
Record name | 11,12-Didehydroretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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